Linalyl isobutyrate

Descripción

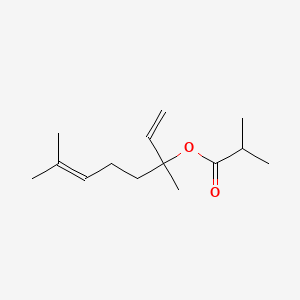

Structure

3D Structure

Propiedades

IUPAC Name |

3,7-dimethylocta-1,6-dien-3-yl 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24O2/c1-7-14(6,10-8-9-11(2)3)16-13(15)12(4)5/h7,9,12H,1,8,10H2,2-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZIARAQCPRDGAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OC(C)(CCC=C(C)C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6047490 | |

| Record name | Linalyl isobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, colourless to slightly yellow liquid with a sweet, fresh, rosy odour | |

| Record name | Linalyl isobutyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030426 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Linalyl isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/355/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

228.00 to 230.00 °C. @ 760.00 mm Hg | |

| Record name | Linalyl isobutyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030426 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

10 mg/L @ 20 °C (exp), insoluble in water; miscible with alcohol and ether, 1 ml in 3 ml 80% alcohol (in ethanol) | |

| Record name | Linalyl isobutyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030426 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Linalyl isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/355/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.882-0.888 | |

| Record name | Linalyl isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/355/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

78-35-3 | |

| Record name | Linalyl isobutyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,7-Dimethyl-1,6-octadien-3-yl isobutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Linalyl isobutyrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46145 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 2-methyl-, 1-ethenyl-1,5-dimethyl-4-hexen-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Linalyl isobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-dimethyl-1-vinylhex-4-enyl isobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.008 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LINALYL ISOBUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8867Y4G46L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Linalyl isobutyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030426 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C | |

| Record name | Linalyl isobutyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030426 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Linalyl Isobutyrate: A Toxicological Profile for Researchers and Drug Development Professionals

An In-depth Technical Guide

Introduction

Linalyl isobutyrate (CAS No. 78-35-3) is a naturally occurring monoterpenoid ester found in various essential oils and is widely used as a fragrance ingredient in cosmetics and domestic products. As with any chemical compound intended for use in consumer products or as a potential component in drug development, a thorough understanding of its toxicological profile is paramount. This technical guide provides a comprehensive overview of the available toxicological data for this compound, with a focus on quantitative data, experimental methodologies, and relevant metabolic pathways. This document is intended for researchers, scientists, and professionals involved in drug development and safety assessment.

Toxicological Data Summary

The toxicological database for this compound includes assessments of acute and repeated-dose oral toxicity, dermal toxicity, skin sensitization, and genotoxicity. Much of the safety assessment relies on data from the compound itself, as well as read-across data from its hydrolysis products, linalool and isobutyric acid, and structurally related esters like linalyl acetate.

Quantitative Toxicological Data

The following tables summarize the key quantitative data from toxicological studies on this compound and its relevant analogues.

Table 1: Acute and Repeated-Dose Toxicity

| Endpoint | Species | Route | Dosing | Result | Reference |

| Acute Oral LD50 | Rat | Gavage | Single dose | > 36,300 mg/kg bw | [1][2] |

| Acute Oral LD50 | Mouse | Gavage | Single dose | 15,100 mg/kg bw | [1] |

| Acute Dermal LD50 | Rabbit | Dermal | Single dose | > 5,000 mg/kg bw | [1][2] |

| Repeated-Dose Oral Toxicity (17-18 weeks) | Rat (Osborne-Mendel) | Diet | 0, 50, 120, or 500 mg/kg bw/day | NOAEL: 500 mg/kg bw/day | [3] |

| Repeated-Dose Oral Toxicity (12 weeks) | Rat | Diet | 27.5 mg/kg bw/day (in a mixture) | No significant adverse effects | [3] |

| Repeated-Dose Dermal Toxicity (91 days, read-across from linalool) | Rat (Sprague-Dawley) | Dermal | Up to 1000 mg/kg bw/day | NOAEL (local effects): 250 mg/kg bw/day | [3] |

Table 2: Skin Irritation and Sensitization

| Endpoint | Species | Method | Concentration | Result | Reference |

| Skin Irritation | Rabbit | - | 5% in diethyl phthalate | Slightly irritating | [3] |

| Skin Irritation | Human | Patch test | Up to 32% | No irritation | [3] |

| Skin Sensitization | Guinea Pig | - | 8% | No reactions observed | [3] |

| Skin Sensitization | Human | Patch test | 8% in petrolatum | No effects observed | [3] |

Table 3: Genotoxicity

| Assay | System | Metabolic Activation | Result | Reference |

| Unscheduled DNA Synthesis (UDS) | Primary rat hepatocytes | Without | Negative | [3] |

| Genotoxicity (read-across from linalyl acetate) | - | - | Not considered genotoxic | [4] |

Experimental Protocols

Detailed experimental protocols for the studies on this compound are not always publicly available. However, the methodologies likely followed standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). Below are descriptions of the probable experimental designs for key toxicological endpoints.

Repeated-Dose Oral Toxicity Study (based on OECD TG 408)

A 90-day (or longer) repeated-dose oral toxicity study in rodents is a cornerstone for evaluating the potential adverse effects of a substance following prolonged exposure.

-

Test System: Typically, Sprague-Dawley or Wistar rats are used, with an equal number of males and females in each group (e.g., 10 per sex per group).

-

Dose Administration: this compound would be administered daily, seven days a week, for at least 90 days. The primary route of administration for the cited studies was dietary admixture. The concentration in the feed is calculated to achieve the desired daily dose in mg/kg of body weight.

-

Dose Groups: At least three dose levels (low, mid, and high) and a concurrent control group receiving the vehicle (in this case, the standard diet) are used.

-

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.

-

Clinical Pathology: Towards the end of the study, blood samples are collected for hematology and clinical chemistry analysis. Urine samples are also collected for urinalysis.

-

Pathology: At the end of the study, all animals are subjected to a full necropsy. Organs are weighed, and tissues are collected for histopathological examination.

Caption: Workflow for a repeated-dose oral toxicity study.

Skin Sensitization: Guinea Pig Maximization Test (GPMT) (based on OECD TG 406)

The GPMT is a widely used in vivo method to assess the potential of a substance to cause skin sensitization.

-

Test System: Young, healthy albino guinea pigs (e.g., Hartley strain) are used.

-

Induction Phase:

-

Intradermal Induction: On day 0, three pairs of intradermal injections are made in the shoulder region. These include the test substance in a suitable vehicle, Freund's Complete Adjuvant (FCA), and the test substance emulsified in FCA.

-

Topical Induction: On day 7, the test substance is applied topically to the injection site under an occlusive patch for 48 hours.

-

-

Challenge Phase: On day 21, a non-irritating concentration of the test substance is applied topically to a naive site on the flank of both test and control animals under an occlusive patch for 24 hours.

-

Scoring: The challenge sites are observed for erythema and edema at 24 and 48 hours after patch removal. The incidence and severity of the skin reactions in the test group are compared to the control group.

Caption: Protocol for the Guinea Pig Maximization Test.

Signaling and Metabolic Pathways

This compound, being an ester, is expected to undergo hydrolysis in the body, catalyzed by esterases, primarily in the liver and other tissues. This metabolic breakdown is a key consideration in its toxicological assessment, as the toxicity of the parent compound is often related to its metabolites.

The hydrolysis of this compound yields linalool and isobutyric acid.

-

Linalool: This tertiary alcohol can undergo further metabolism through oxidation, hydroxylation, and conjugation pathways, leading to various metabolites that are eventually excreted.

-

Isobutyric Acid: This short-chain fatty acid is a natural product of amino acid metabolism and can be further metabolized through the fatty acid oxidation pathway to enter the citric acid cycle.

Caption: Metabolic fate of this compound.

Conclusion

Based on the available toxicological data, this compound exhibits low acute and repeated-dose oral and dermal toxicity. It is not considered to be a skin sensitizer and shows no evidence of genotoxicity in the assays conducted. The rapid hydrolysis to its well-characterized metabolites, linalool and isobutyric acid, is a key factor in its safety profile. The No-Observed-Adverse-Effect Level (NOAEL) from a sub-chronic oral toxicity study in rats was determined to be 500 mg/kg bw/day. This comprehensive toxicological profile, supported by data on its metabolites, provides a strong basis for the safety assessment of this compound in its current applications and for consideration in future product development. For any novel applications, particularly in drug development, further targeted toxicological and pharmacokinetic studies may be warranted to fully characterize its behavior in biological systems.

References

- 1. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 2. Combined Analysis of Volatile Terpenoid Metabolism and Transcriptome Reveals Transcription Factors Related to Terpene Synthase in Two Cultivars of Dendrobium officinale Flowers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Terpenoid metabolism. | Semantic Scholar [semanticscholar.org]

- 4. Analysis of terpenoids and their gene regulatory networks on the basis of the transcriptome and metabolome of Opisthopappus longilobus - PMC [pmc.ncbi.nlm.nih.gov]

The Occurrence of Linalyl Isobutyrate in Essential Oils: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linalyl isobutyrate, a monoterpenoid ester, is a naturally occurring volatile compound found in a variety of plants. It is recognized for its characteristic fruity, floral, and slightly sweet aroma, reminiscent of lavender and bergamot. This technical guide provides an in-depth overview of the natural occurrence of this compound in essential oils, detailing its concentration in various plant species. The guide also outlines the common experimental protocols for its identification and quantification, and illustrates its biosynthetic pathway. This information is of significant value to researchers in the fields of phytochemistry, pharmacology, and fragrance science, as well as to professionals involved in the development of new drugs and therapeutic agents.

Natural Occurrence and Quantitative Data

This compound has been identified as a constituent of several essential oils. While its presence is noted in various aromatic plants, detailed quantitative analysis across a wide spectrum of essential oils is limited in publicly available scientific literature. The data that is available is summarized in Table 1. Roman chamomile (Anthemis nobilis) is a notable source of this ester. Studies have also reported its presence in the essential oil of Ceylon cinnamon (Cinnamomum zeylanicum) and lavender (Lavandula angustifolia), although quantitative data for these sources is not consistently available.[1] One source indicates its presence in the stem oil of Ferula cupularis at a concentration of 3.41%.

Table 1: Quantitative Occurrence of this compound in Essential Oils

| Essential Oil Source | Plant Part | This compound Concentration (%) | Reference(s) |

| Roman Chamomile (Anthemis nobilis) | Flowering tops | 0 - 12.5 | [2] |

| Roman Chamomile (Chamaemelum nobile) | Flowering aerial parts | 7.22 | [3] |

| Ferula cupularis | Stem | 3.41 | [2] |

| Mango (Mangifera indica) | Fruit | Presence reported, not quantified | [4] |

It is important to note that the chemical composition of essential oils can vary significantly based on factors such as the geographical origin of the plant, the time of harvest, the distillation method used, and post-harvest handling.

Experimental Protocols for Analysis

The identification and quantification of this compound in essential oils are primarily achieved through Gas Chromatography-Mass Spectrometry (GC-MS). This powerful analytical technique allows for the separation of complex volatile mixtures and the identification of individual components based on their mass spectra and retention times.

Sample Preparation

Prior to GC-MS analysis, essential oil samples are typically diluted in a suitable organic solvent.

-

Dilution: A small, accurately weighed amount of the essential oil is dissolved in a volatile solvent such as hexane, ethanol, or methanol.[5] A common dilution ratio is 1 µL of essential oil to 1 mL of solvent.

-

Internal Standard (for quantification): For accurate quantification, an internal standard (a compound not naturally present in the oil) is added to the diluted sample at a known concentration. This helps to correct for variations in injection volume and instrument response.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

The following is a typical GC-MS protocol for the analysis of essential oils. Specific parameters may be adjusted based on the instrument and the specific essential oil being analyzed.

-

Injection: A small volume (typically 1 µL) of the diluted sample is injected into the GC inlet, which is heated to a high temperature (e.g., 250 °C) to vaporize the sample. A split injection is often used to prevent column overloading.

-

Gas Chromatography Separation:

-

Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.[5]

-

Column: A capillary column with a non-polar stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS), is frequently employed.[5] Typical column dimensions are 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

-

Oven Temperature Program: The oven temperature is programmed to increase gradually to separate compounds based on their boiling points. A typical program might start at 60°C, hold for a few minutes, and then ramp up to 240°C at a rate of 3°C/minute.[5]

-

-

Mass Spectrometry Detection:

-

Ionization: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized, typically by Electron Impact (EI) at 70 eV.

-

Mass Analysis: The resulting charged fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: A detector records the abundance of each fragment, generating a mass spectrum for each compound.

-

-

Data Analysis:

-

Identification: The mass spectrum of each peak in the chromatogram is compared to a spectral library (e.g., NIST, Wiley) for identification. The retention index of the compound is also used to confirm its identity.

-

Quantification: The concentration of this compound is determined by comparing the peak area of the compound to the peak area of the internal standard.

-

Biosynthesis of Linalyl Esters

The biosynthesis of this compound is believed to follow a pathway similar to that of other linalyl esters, such as linalyl acetate. The key precursor for these compounds is linalool, a tertiary monoterpene alcohol. The final step in the biosynthesis is an esterification reaction catalyzed by an acyltransferase enzyme. In the case of this compound, this would involve the transfer of an isobutyryl group from isobutyryl-CoA to linalool. The biosynthesis of branched-chain acyl-CoAs, such as isobutyryl-CoA, originates from the catabolism of branched-chain amino acids like valine.

Enzyme Abbreviations:

-

BCAT: Branched-chain aminotransferase

-

BCKDH: Branched-chain α-keto acid dehydrogenase complex

Conclusion

This compound is a naturally occurring ester that contributes to the aromatic profile of several essential oils, most notably Roman chamomile. Its analysis is reliably performed using GC-MS, a technique that allows for both qualitative and quantitative assessment. The biosynthetic pathway of this compound is likely analogous to that of other linalyl esters, involving the enzymatic esterification of linalool with a branched-chain acyl-CoA. Further research is warranted to explore the full extent of its natural occurrence and to elucidate the specific enzymes involved in its biosynthesis. This knowledge will be invaluable for the quality control of essential oils and for the potential biotechnological production of this valuable aroma compound for various applications in the pharmaceutical and fragrance industries.

References

A Comprehensive Technical Guide to the Solubility of Linalyl Isobutyrate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of linalyl isobutyrate, a monoterpenoid ester widely used in the fragrance and flavor industries.[1] Understanding its solubility in various organic solvents is critical for formulation, quality control, and the development of new applications. This document compiles available solubility data, presents a general experimental protocol for its determination, and illustrates the underlying chemical principles governing its behavior in different solvent systems.

Physicochemical Properties of this compound

This compound (CAS 78-35-3) is the ester of linalool and isobutyric acid.[2] It is a colorless to pale yellow liquid known for its characteristic fruity and floral aroma.[3][4] A summary of its key physicochemical properties is presented in Table 1, providing essential context for its solubility profile.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₂₄O₂ | [5][6] |

| Molecular Weight | 224.34 g/mol | [5][6] |

| Appearance | Colorless to pale yellow liquid | [3][4] |

| Density | 0.882 - 0.888 g/mL at 20°C | [5][7] |

| Boiling Point | 228 - 230 °C at 760 mmHg | [5][8] |

| Melting Point | < -20 °C | [4][9] |

| Flash Point | 100 °C (212 °F) | [3][7] |

| Refractive Index | 1.4460 - 1.4510 at 20°C | [5][7] |

| LogP (o/w) | ~4.76 - 5.5 | [10][11] |

Solubility Profile

This compound's structure, which features a large non-polar hydrocarbon backbone and a polar ester functional group, dictates its solubility. The high octanol-water partition coefficient (LogP) suggests a strong preference for non-polar, lipophilic environments over aqueous media.

The available data, primarily qualitative and semi-quantitative, indicates that this compound is readily soluble in many common organic solvents while being practically insoluble in water. A summary of its solubility in various solvents is provided in Table 2.

| Solvent | Solubility Data | Classification | Source(s) |

| Water | 10 mg/L at 20°C (experimental) | Insoluble | [5][7][8] |

| Ethanol | Soluble / Miscible | Soluble | [3][5][10] |

| 1 mL in 3 mL of 80% ethanol | Soluble | [5] | |

| 1 mL in 3 mL of 70% ethanol | Soluble | [12] | |

| Diethyl Ether | Miscible | Soluble | [1][5][10] |

| Chloroform | Miscible | Soluble | [1][10] |

| Alcohols (general) | Miscible / Soluble | Soluble | [5][10] |

| Oils | Soluble | Soluble | [13][14] |

Theoretical Framework of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity of the molecules involved.

Caption: Logical relationship between this compound's structure and its solubility.

The large, non-polar terpenoid portion of the this compound molecule dominates its physical behavior. While the ester group provides a site for dipole-dipole interactions, it is sterically hindered and insufficient to overcome the hydrophobicity of the hydrocarbon chain. Consequently, it interacts favorably with non-polar or weakly polar organic solvents through van der Waals forces, leading to high solubility. Conversely, its interaction with highly polar solvents like water is weak, resulting in very low solubility.

Experimental Protocol for Determining Solubility

Objective: To determine the concentration of this compound in a saturated solution of a selected organic solvent at a constant temperature.

Materials:

-

This compound (>98% purity)

-

Selected organic solvent (e.g., ethanol, acetone, toluene)

-

Scintillation vials or sealed test tubes

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC)

Methodology:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations to create a calibration curve for GC or HPLC analysis.

-

Equilibration:

-

Add an excess amount of this compound to a series of vials containing a known volume of the solvent. An excess is ensured when a separate, undissolved phase of the ester is visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for several hours to permit the separation of the undissolved ester.

-

Carefully withdraw an aliquot of the clear, supernatant (saturated solution) using a pipette or syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any suspended microdroplets of the undissolved ester.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample using a calibrated GC-FID or HPLC method to determine the precise concentration of this compound.

-

-

Calculation:

-

Use the concentration from the analytical instrument and the dilution factor to calculate the concentration of the original saturated solution.

-

Express the solubility in appropriate units, such as g/100 mL, mg/L, or mol/L.

-

Caption: Experimental workflow for determining the solubility of this compound.

References

- 1. This compound CAS#: 78-35-3 [m.chemicalbook.com]

- 2. CAS 78-35-3: this compound | CymitQuimica [cymitquimica.com]

- 3. ventos.com [ventos.com]

- 4. directpcw.com [directpcw.com]

- 5. This compound | C14H24O2 | CID 6532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. This compound [ventos.com]

- 8. This compound, 78-35-3 [thegoodscentscompany.com]

- 9. This compound | CAS#:78-35-3 | Chemsrc [chemsrc.com]

- 10. 78-35-3 | CAS DataBase [chemicalbook.com]

- 11. This compound | SIELC Technologies [sielc.com]

- 12. This compound, CAS 78-35-3, China Factory Price [aromaticchemical.com]

- 13. Linalyl butyrate | C14H24O2 | CID 62321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Linalyl isovalerate | C15H26O2 | CID 240119 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physical Properties of Linalyl Isobutyrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linalyl isobutyrate (CAS No. 78-35-3) is an ester recognized for its characteristic fruity and floral aroma, reminiscent of lavender and bergamot.[1][2][3] This monoterpenoid is a key component in the fragrance and flavor industries, valued for its application in perfumes, cosmetics, personal care items, and as a flavoring agent in food products.[1][4][5] Beyond its sensory attributes, a thorough understanding of its physical properties is essential for its application in research, formulation development, and quality control. This guide provides an in-depth overview of the core physical characteristics of this compound, complete with experimental protocols and structured data for ease of reference.

Core Physical Properties

The physical characteristics of this compound are summarized in the table below, providing a quantitative overview of its key properties.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₂₄O₂ | [1][3][4][6][7][8] |

| Molecular Weight | 224.34 g/mol | [1][3][4][6][7][8][9] |

| Appearance | Colorless to pale yellow liquid | [4][10][11] |

| Odor | Fruity, lavender, woody, bergamot | [1][2][11] |

| Density | 0.882 - 0.898 g/cm³ @ 25°C | [10][11] |

| Boiling Point | 228 - 230 °C @ 760 mmHg | [3][4][10][11] |

| Melting Point | < 25 °C | [10][12] |

| Refractive Index | 1.446 - 1.453 @ 20°C | [4][10][11] |

| Solubility | Insoluble in water; miscible with alcohol and ether.[1][10] Soluble in organic solvents like acetone and methylated spirits.[13] | |

| Vapor Pressure | 0.012 mmHg @ 25 °C (estimated) | [11] |

| Flash Point | 71.67 °C (161.00 °F) | [11] |

| logP (o/w) | 4.770 (estimated) | [11] |

Experimental Protocols

The determination of the physical properties of this compound involves standardized laboratory procedures. Below are detailed methodologies for measuring its key characteristics.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[14] The Thiele tube method is a common and efficient technique for this determination, especially with small sample sizes.[15]

Apparatus:

-

Thiele tube

-

Thermometer

-

Small test tube (e.g., fusion tube)

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Liquid paraffin or other suitable heating oil

-

Stand and clamps

Procedure:

-

A small amount of this compound is placed into the small test tube.

-

The capillary tube, with its sealed end uppermost, is placed inside the test tube containing the sample.[16]

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is clamped and immersed in the Thiele tube containing the heating oil.[16]

-

The side arm of the Thiele tube is gently heated, allowing for uniform temperature distribution via convection currents.[16]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is continued until a continuous and rapid stream of bubbles is observed.[16]

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The temperature at which the liquid sample begins to enter the capillary tube is recorded as the boiling point.[16]

Workflow for Boiling Point Determination

Measurement of Density

Density, the mass per unit volume of a substance, is a fundamental physical property.[17][18] It can be accurately determined using a pycnometer or by the straightforward mass-volume measurement method.[17]

Apparatus:

-

Graduated cylinder or volumetric flask

-

Analytical balance

Procedure:

-

The mass of a clean, dry graduated cylinder is accurately measured using an analytical balance.[19]

-

A specific volume of this compound is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.[20]

-

The mass of the graduated cylinder containing the liquid is then measured.[19]

-

The mass of the this compound is determined by subtracting the mass of the empty cylinder from the total mass.[19]

-

The density is calculated by dividing the mass of the liquid by its volume.[19]

-

To ensure accuracy, the measurement should be repeated multiple times, and the average value reported. It is also crucial to control and record the temperature, as density is temperature-dependent.[17]

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how light propagates through that medium. It is a valuable tool for identifying and assessing the purity of liquid samples.[21] An Abbe refractometer is commonly used for this measurement.[22]

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Light source (e.g., sodium lamp or white light with dispersion compensation)

-

Dropper or pipette

Procedure:

-

The refractometer is calibrated using a standard substance with a known refractive index, such as distilled water.

-

The prism of the refractometer is cleaned with a suitable solvent (e.g., ethanol or acetone) and allowed to dry completely.[22]

-

A few drops of this compound are placed on the surface of the measuring prism.

-

The prisms are closed and locked.

-

The instrument is connected to a constant temperature water bath set to the desired temperature (typically 20°C).[21]

-

The light source is positioned to illuminate the prisms.

-

While looking through the eyepiece, the adjustment knob is turned until the boundary between the light and dark fields is sharp and centered in the crosshairs.[22]

-

If a colored band is visible, the dispersion compensator is adjusted to achieve a sharp, black-and-white boundary.

-

The refractive index is read directly from the instrument's scale.

General Workflow for Physical Property Determination

Solubility Testing

The solubility of an ester like this compound is determined by its ability to form homogeneous mixtures with various solvents. Esters can act as hydrogen-bond acceptors, which influences their solubility in polar solvents.[13]

Apparatus:

-

Test tubes

-

Vortex mixer (optional)

-

Graduated pipettes

Procedure:

-

A measured volume or mass of this compound is added to a test tube.

-

A specific volume of the solvent to be tested (e.g., water, ethanol, ether) is added to the test tube.

-

The mixture is agitated vigorously (e.g., by vortexing or shaking) for a set period to ensure thorough mixing.

-

The mixture is allowed to stand and is then observed for the formation of a single homogeneous phase (soluble) or the presence of distinct layers or cloudiness (insoluble).

-

The solubility can be qualitatively described (e.g., soluble, partially soluble, insoluble) or quantitatively determined by measuring the amount of solute that dissolves in a given amount of solvent at a specific temperature.

Conclusion

The physical properties of this compound are well-documented and critical for its effective use in various industrial and research applications. The data and protocols presented in this guide offer a comprehensive resource for professionals in drug development, flavor and fragrance science, and chemical research, enabling precise formulation, quality assessment, and innovative product development.

References

- 1. This compound CAS#: 78-35-3 [m.chemicalbook.com]

- 2. This compound | 78-35-3 [chemicalbook.com]

- 3. This compound | Givaudan [givaudan.com]

- 4. chemimpex.com [chemimpex.com]

- 5. CAS 78-35-3: this compound | CymitQuimica [cymitquimica.com]

- 6. GSRS [precision.fda.gov]

- 7. This compound | SIELC Technologies [sielc.com]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. Linalyl butyrate | C14H24O2 | CID 62321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | C14H24O2 | CID 6532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound, 78-35-3 [thegoodscentscompany.com]

- 12. Showing Compound this compound (FDB002290) - FooDB [foodb.ca]

- 13. scribd.com [scribd.com]

- 14. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 17. matestlabs.com [matestlabs.com]

- 18. calnesis.com [calnesis.com]

- 19. quora.com [quora.com]

- 20. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 21. blog.hannainst.com [blog.hannainst.com]

- 22. gvda-instrument.com [gvda-instrument.com]

Linalyl Isobutyrate: A Technical Whitepaper on Biodegradability and Environmental Fate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Physicochemical Properties

A summary of the key physicochemical properties of linalyl isobutyrate is presented in Table 1. These properties, particularly the octanol-water partition coefficient (Log Kow), are crucial for predicting the environmental distribution and potential for bioaccumulation of the substance.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₄O₂ | [1] |

| Molecular Weight | 224.34 g/mol | [1] |

| CAS Number | 78-35-3 | [1] |

| Appearance | Colorless to pale yellow liquid | [2][3] |

| Boiling Point | 228 - 230 °C @ 760 mmHg | [1] |

| Vapor Pressure | 0.0133 hPa | [2] |

| Water Solubility | 10 mg/L @ 20 °C (experimental) | [1] |

| Log Kow (Octanol-Water Partition Coefficient) | 5 (Givaudan), 4.3 (PubChem estimate), 4.76 (SIELC) | [1][2][4] |

Biodegradability

This compound is expected to be readily biodegradable.[2] The primary mechanism of degradation is the hydrolysis of the ester linkage to form linalool and isobutyric acid. Both of these substances are known to be readily biodegradable.

While a specific experimental result for this compound under OECD Guideline 301F (Manometric Respirometry Test) is not publicly available, the definition of "readily biodegradable" entails achieving >60% biodegradation within a 28-day window.[2] Read-across from structurally similar fragrance esters supports the classification of this compound as readily biodegradable. For instance, a RIFM safety assessment for linalyl butyrate, a close structural analog, indicates it is not considered Persistent, Bioaccumulative, and Toxic (PBT).[5]

Table 2: Predicted and Inferred Biodegradability of this compound

| Endpoint | Result | Method | Source |

| Ready Biodegradability | Expected to be readily biodegradable | Hydrolysis and read-across | [2][5] |

| QSAR Prediction (BIOWIN) | Likely to biodegrade rapidly | Estimation | [6] |

Environmental Fate

The environmental fate of a substance describes its transport and transformation in various environmental compartments, including water, soil, and air.

Abiotic Degradation

Hydrolysis: As an ester, this compound is susceptible to hydrolysis, particularly under acidic or alkaline conditions. The initial and primary degradation step in the environment is the cleavage of the ester bond to yield linalool and isobutyric acid.[5]

Atmospheric Fate: In the atmosphere, this compound is expected to be degraded by reaction with photochemically produced hydroxyl radicals. QSAR models, such as AOPWIN™, can be used to estimate the atmospheric half-life.[7][8]

Biotic Degradation

Following hydrolysis, the resulting linalool and isobutyric acid are further metabolized by microorganisms. Linalool, a tertiary alcohol, can undergo oxidation and other transformations.[5] Isobutyric acid is a short-chain fatty acid that can be readily utilized by many microorganisms as a carbon source.

Distribution and Partitioning

Soil Adsorption: The tendency of a chemical to adsorb to soil and sediment is quantified by the soil organic carbon-water partitioning coefficient (Koc). A high Log Kow value suggests a higher potential for adsorption to organic matter in soil and sediment. QSAR models can provide estimations of the Koc value.[6]

Table 3: Predicted Environmental Fate Parameters of this compound

| Parameter | Predicted Value | Method | Source |

| Atmospheric Half-life (AOPWIN™) | Estimated to be short | QSAR | [7][8] |

| Soil Adsorption Coefficient (Log Koc) | Estimated based on Log Kow | QSAR | [6] |

| Bioaccumulation Potential | Not expected to be bioaccumulative | Read-across (Linalyl butyrate) | [5] |

Ecotoxicity

This compound is classified as "Toxic to aquatic life with long lasting effects" (H411) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][9] However, specific experimental data from standardized ecotoxicity tests are limited in the public domain. Read-across from structurally similar compounds and QSAR estimations can provide an initial assessment of its aquatic toxicity. For a structural isomer, the 48-hour EC50 and NOEC for Daphnia magna were both determined to be greater than 40 mg/L.

Table 4: Aquatic Ecotoxicity Data (Experimental and Read-Across)

| Test Organism | Endpoint | Value (mg/L) | Test Guideline | Source |

| Daphnia magna (Water Flea) | 48-hour EC50 | > 40 (isomer) | OECD 202 | ECHA Dossier |

| Daphnia magna (Water Flea) | 48-hour NOEC | > 40 (isomer) | OECD 202 | ECHA Dossier |

| Fish (generic) | 96-hour LC50 | QSAR prediction available | OECD 203 | ECHA Dossier |

| Algae (generic) | 72-hour EC50 | QSAR prediction available | OECD 201 | ECHA Dossier |

Experimental Protocols

Detailed methodologies for the key experiments cited in the assessment of biodegradability and ecotoxicity are outlined below. These are based on internationally recognized OECD guidelines.

Ready Biodegradability - OECD 301F: Manometric Respirometry Test

This test evaluates the ready biodegradability of a substance by measuring the oxygen consumed by microorganisms in a closed respirometer.

Aquatic Toxicity

This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour exposure period.

This test assesses the acute toxicity to Daphnia magna by determining the concentration that immobilizes 50% of the organisms (EC50) within 48 hours.

References

- 1. This compound | C14H24O2 | CID 6532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 78-35-3 [thegoodscentscompany.com]

- 3. This compound [ventos.com]

- 4. This compound | SIELC Technologies [sielc.com]

- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 6. epa.gov [epa.gov]

- 7. EPI Suite™ [episuite.dev]

- 8. epa.gov [epa.gov]

- 9. chemicalbook.com [chemicalbook.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Linalyl Isobutyrate from Linalool

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of linalyl isobutyrate, a valuable fragrance and flavoring agent. Two primary synthetic routes are presented: a classical chemical esterification of linalool with isobutyric anhydride and a greener enzymatic approach utilizing immobilized lipase (Novozym® 435). This guide includes comprehensive experimental procedures, tabulated quantitative data for easy comparison of reaction parameters, and detailed characterization of the final product. Furthermore, visual diagrams generated using Graphviz are provided to illustrate the reaction pathway and experimental workflows, ensuring clarity and reproducibility for researchers in academic and industrial settings.

Introduction

This compound is an ester known for its pleasant, fruity, and slightly floral aroma, reminiscent of lavender and bergamot.[1][2] Its desirable organoleptic properties have led to its widespread use in the fragrance, cosmetic, and food industries.[1][2] Beyond its aromatic applications, esters of linalool are also of interest in pharmaceutical research due to the biological activities associated with terpenoids. The synthesis of this compound from the tertiary alcohol linalool presents unique challenges, including potential side reactions such as dehydration and isomerization under harsh acidic conditions.

This document outlines two effective methods for the synthesis of this compound:

-

Chemical Synthesis: A robust method involving the acylation of linalool with isobutyric anhydride. This approach is known for its relatively high yields and reaction rates.

-

Enzymatic Synthesis: An environmentally friendly alternative that employs Novozym® 435, an immobilized lipase from Candida antarctica, as a biocatalyst.[3][4] This method operates under mild reaction conditions, minimizing byproduct formation and offering high selectivity.

Chemical Synthesis of this compound

The chemical synthesis of this compound is achieved through the esterification of linalool with isobutyric anhydride. The reaction can be carried out with or without a catalyst.

Reaction Scheme

References

Application Notes and Protocols for the Esterification of Linalyl Isobutyrate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of linalyl isobutyrate, a valuable fragrance and flavor compound with potential applications in various fields, including pharmaceuticals. The document covers enzymatic and chemical synthesis methods, offering a comparative overview to aid in selecting the most suitable approach for specific research and development needs.

Introduction to this compound and its Synthesis

This compound is an ester known for its characteristic fruity, floral, and slightly woody aroma. It is a monoterpenoid found naturally in some essential oils and is widely used in the fragrance, flavor, and cosmetics industries. The synthesis of this compound is primarily achieved through the esterification of linalool with an isobutyryl group donor. This can be accomplished via several methods, each with distinct advantages and disadvantages in terms of yield, purity, reaction conditions, and environmental impact.

This document details the following key production methods:

-

Enzymatic Synthesis: A green and highly selective method utilizing lipases as biocatalysts.

-

Chemical Synthesis: Traditional methods involving acid or base catalysts.

-

Microwave-Assisted Synthesis: A modern approach that can accelerate reaction times and improve yields.

Enzymatic Synthesis of this compound

Enzymatic esterification offers a sustainable and selective alternative to chemical synthesis, operating under mild conditions and minimizing byproduct formation. Immobilized lipases, such as Novozym® 435 (Candida antarctica lipase B), are commonly employed for their high activity and stability.

Principle

The enzymatic synthesis involves the direct esterification of linalool with isobutyric acid or transesterification with an isobutyrate ester (e.g., ethyl isobutyrate). The lipase catalyzes the formation of the ester bond, often in a solvent-free system or a non-polar organic solvent to shift the equilibrium towards product formation.

Experimental Protocol: Direct Esterification using Novozym® 435

This protocol describes the synthesis of this compound by direct esterification of linalool and isobutyric acid using immobilized Novozym® 435 lipase.

Materials:

-

Linalool (≥97% purity)

-

Isobutyric acid (≥99% purity)

-

Novozym® 435 (immobilized Candida antarctica lipase B)

-

n-Hexane (anhydrous, ≥95% purity) or other suitable organic solvent (optional, for solvent-based reactions)

-

Molecular sieves (3Å, activated)

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous sodium sulfate

-

Reaction vessel (e.g., 100 mL round-bottom flask with a magnetic stirrer)

-

Heating mantle with temperature controller or water bath

-

Rotary evaporator

-

Gas chromatograph with a flame ionization detector (GC-FID) for analysis

Procedure:

-

Reactant Preparation: In a clean, dry 100 mL round-bottom flask, combine linalool and isobutyric acid. A typical molar ratio is 1:1 to 1:1.5 (linalool:isobutyric acid). For example, use 15.4 g (0.1 mol) of linalool and 13.2 g (0.15 mol) of isobutyric acid.

-

Solvent Addition (Optional): For a solvent-based reaction, add a suitable volume of n-hexane (e.g., 50 mL). For a solvent-free system, proceed to the next step.

-

Enzyme Addition: Add Novozym® 435 to the reaction mixture. The enzyme loading is typically 5-10% by weight of the total substrates (e.g., 1.4 g for the amounts above).

-

Water Removal: Add activated molecular sieves (approximately 10% w/w of substrates) to the mixture to remove the water produced during the reaction and drive the equilibrium towards ester formation.

-

Reaction: Place the flask in a heating mantle or water bath set to the desired temperature (typically 40-60°C). Stir the mixture at a constant rate (e.g., 200 rpm) for the duration of the reaction (typically 24-48 hours).

-

Monitoring: Monitor the reaction progress by periodically taking small aliquots, diluting with a solvent if necessary, and analyzing by GC-FID to determine the conversion of linalool.

-

Enzyme Recovery: Once the desired conversion is achieved, stop the reaction and recover the immobilized enzyme by filtration for potential reuse.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the mixture with a 5% sodium bicarbonate solution to remove unreacted isobutyric acid. Repeat until the aqueous layer is neutral or slightly basic.

-

Wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

-

Purification: Remove the solvent (if used) using a rotary evaporator. The crude this compound can be further purified by vacuum distillation if high purity is required.

Data Presentation

| Parameter | Value/Range | Reference |

| Enzyme | Novozym® 435 (immobilized Candida antarctica lipase B) | |

| Substrates | Linalool, Isobutyric Acid | |

| Molar Ratio (Acid:Alcohol) | 1:1 to 2:1 | |

| Enzyme Loading (% w/w of substrates) | 5 - 10% | |

| Temperature (°C) | 40 - 70 | |

| Reaction Time (h) | 10 - 48 | |

| Solvent | Solvent-free or n-hexane | |

| Conversion/Yield (%) | Up to 95% (for similar terpene esters) |

Note: The yield and reaction time can vary significantly based on the specific reaction conditions.

Visualization

Chemical Synthesis of this compound

Chemical synthesis methods are well-established and often result in high yields in shorter reaction times compared to enzymatic methods. However, they typically require harsher conditions and may generate more byproducts.

Direct Esterification with Isobutyric Anhydride

This is a common method for producing this compound. The use of an anhydride drives the reaction to completion as the leaving group is a carboxylate, which is less nucleophilic than water.

3.1.1. Experimental Protocol

Materials:

-

Linalool

-

Isobutyric anhydride

-

Sodium acetate (anhydrous, catalyst)

-

Toluene (or other suitable azeotropic solvent)

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous magnesium sulfate

-

Reaction vessel with a Dean-Stark apparatus or similar setup for azeotropic removal of acetic acid

-

Heating mantle and magnetic stirrer

-

Rotary evaporator and vacuum distillation setup

Procedure:

-

Setup: Assemble a reaction flask with a Dean-Stark trap and a condenser.

-

Charging Reactants: Charge the flask with linalool, isobutyric anhydride (typically in a 1:1.2 molar ratio), a catalytic amount of anhydrous sodium acetate (e.g., 2% by weight of linalool), and toluene.

-

Reaction: Heat the mixture to reflux. The isobutyric acid byproduct will be removed azeotropically with toluene and collected in the Dean-Stark trap.

-

Monitoring: Monitor the reaction by observing the amount of acid collected in the trap and by GC analysis of reaction aliquots. The reaction is typically complete within a few hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Wash with 5% sodium bicarbonate solution to neutralize any remaining acid.

-

Wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification: Filter off the drying agent and remove the toluene by rotary evaporation. Purify the crude product by vacuum distillation.

Acid-Catalyzed Esterification with Isobutyric Acid

This method involves the direct reaction of linalool with isobutyric acid using a strong acid catalyst. Solid acid catalysts like Amberlyst-15 are often preferred as they can be easily removed by filtration.

3.2.1. Experimental Protocol

Materials:

-

Linalool

-

Isobutyric acid

-

Amberlyst-15 resin (or another solid acid catalyst)

-

Toluene

-

Reaction vessel with a Dean-Stark apparatus

-

Heating mantle and magnetic stirrer

Procedure:

-

Setup: Assemble the reaction apparatus as described in section 3.1.1.

-

Charging Reactants: To the flask, add linalool, a slight excess of isobutyric acid (e.g., 1.2 equivalents), Amberlyst-15 (e.g., 10-15 wt% of linalool), and toluene.

-

Reaction: Heat the mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.

-

Monitoring: The reaction progress can be monitored by the amount of water collected and by GC analysis.

-

Work-up:

-

Cool the reaction mixture.

-

Remove the Amberlyst-15 catalyst by filtration. The catalyst can be washed with a solvent, dried, and potentially reused.

-

Wash the filtrate with sodium bicarbonate solution and brine.

-

Dry the organic layer.

-

-

Purification: Remove the solvent and purify the product by vacuum distillation.

Data Presentation

| Parameter | Direct Esterification (Anhydride) | Acid-Catalyzed Esterification (Acid) | Reference |

| Reactants | Linalool, Isobutyric Anhydride | Linalool, Isobutyric Acid | |

| Catalyst | Sodium Acetate | Amberlyst-15 | |

| Molar Ratio (Acyl Donor:Alcohol) | 1.2:1 | 1.2:1 | |

| Temperature (°C) | Reflux (Toluene) | Reflux (Toluene) | |

| Reaction Time (h) | 2 - 6 | 4 - 8 | |

| Yield (%) | >90% | 85-95% |

Visualization

Microwave-Assisted Synthesis of this compound

Microwave-assisted organic synthesis (MAOS) has emerged as a green chemistry approach that can significantly reduce reaction times, increase yields, and improve product purity by providing rapid and uniform heating.

Principle

Microwave irradiation directly heats the polar molecules in the reaction mixture, leading to a rapid increase in temperature and reaction rate. This technique can be applied to both catalyzed and uncatalyzed esterification reactions.

Experimental Protocol

This protocol is a general guideline and should be optimized for the specific microwave reactor used.

Materials:

-

Linalool

-

Isobutyric acid

-

Sulfuric acid (catalytic amount) or a solid acid catalyst like Amberlyst-15

-

Microwave reactor with temperature and pressure sensors

-

Reaction vessel suitable for microwave synthesis

-

Work-up and purification reagents as described in the chemical synthesis section

Procedure:

-

Reactant Mixture: In a microwave-safe reaction vessel, combine linalool, isobutyric acid (e.g., 1.5 equivalents), and a catalytic amount of sulfuric acid (a few drops) or a solid acid catalyst.

-

Microwave Reaction: Place the vessel in the microwave reactor. Set the reaction parameters, such as temperature (e.g., 100-120°C), pressure (if applicable), and reaction time (typically 5-15 minutes).

-

Cooling: After the reaction is complete, allow the vessel to cool to room temperature.

-

Work-up and Purification: Follow the work-up and purification steps outlined in the acid-catalyzed chemical synthesis section (3.2.1).

Data Presentation

| Parameter | Value/Range | Reference |

| Reactants | Linalool, Isobutyric Acid | |

| Catalyst | H₂SO₄ or solid acid | |

| Temperature (°C) | 100 - 150 | |

| Reaction Time (min) | 5 - 20 | |

| Yield (%) | Often higher than conventional heating |

Visualization

Comparative Summary and Conclusion

The choice of synthesis method for this compound depends on the specific requirements of the application, such as desired purity, scalability, cost, and environmental considerations.

| Method | Key Advantages | Key Disadvantages |

| Enzymatic Synthesis | High selectivity, mild conditions, green process, reusable catalyst. | Longer reaction times, higher initial catalyst cost. |

| Chemical Synthesis | Fast reaction rates, high yields, well-established methods. | Harsh conditions, potential for byproducts, waste generation. |

| Microwave-Assisted Synthesis | Extremely fast, high yields, energy efficient. | Requires specialized equipment, scalability can be a challenge. |

For applications requiring high purity and "natural" labeling, enzymatic synthesis is the preferred route. For large-scale industrial production where speed and cost are primary drivers, chemical synthesis remains a viable option. Microwave-assisted synthesis offers a promising alternative for rapid, small-scale synthesis and process optimization studies. Researchers and drug development professionals should consider these factors when selecting a method for the production of this compound.

Application Note: GC-MS Analysis of Linalyl Isobutyrate in Complex Mixtures

Abstract

This application note details a robust and sensitive method for the identification and quantification of linalyl isobutyrate in complex mixtures, such as essential oils and fragrance formulations, using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol provided is suitable for researchers, scientists, and professionals in the drug development and fragrance industries who require accurate analysis of this monoterpenoid ester. The methodology includes sample preparation, instrument parameters, and data analysis techniques.

Introduction

This compound (C₁₄H₂₄O₂) is a naturally occurring monoterpenoid and an important fragrance and flavor compound.[1] It is found in various essential oils and is prized for its fresh, fruity, and slightly floral aroma.[2][3] Accurate quantification of this compound is crucial for the quality control of essential oils, the formulation of perfumes and cosmetics, and for research into its potential therapeutic properties, which are suggested to include calming, anti-inflammatory, and antimicrobial effects.[4]

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for the analysis of volatile and semi-volatile compounds like this compound within complex matrices.[5] GC provides the necessary chromatographic separation of individual components, while MS allows for their confident identification and quantification based on their unique mass spectra.[6][7] This application note provides a comprehensive protocol for the GC-MS analysis of this compound.

Experimental

-

Solvents: High-purity, GC-grade solvents such as hexane, ethyl acetate, or dichloromethane.

-

Standards: this compound (≥95% purity), internal standard (e.g., n-Tridecane or a suitable non-interfering compound).

-

Sample Matrix: Essential oil (e.g., Lavender oil) or other complex mixture containing this compound.

-

Equipment: Standard laboratory glassware, analytical balance, volumetric flasks, pipettes, and autosampler vials with caps.

The following is a general protocol for the preparation of a complex mixture, such as an essential oil, for GC-MS analysis.

-

Stock Standard Preparation (1000 µg/mL):

-

Accurately weigh approximately 100 mg of this compound standard into a 100 mL volumetric flask.

-

Dissolve and dilute to the mark with the chosen solvent (e.g., ethyl acetate).

-

-

Internal Standard (IS) Stock Solution (1000 µg/mL):

-

Accurately weigh approximately 100 mg of the internal standard into a 100 mL volumetric flask.

-

Dissolve and dilute to the mark with the chosen solvent.

-

-

Calibration Standards:

-

Prepare a series of calibration standards by serially diluting the this compound stock solution to cover the expected concentration range in the sample (e.g., 0.1 - 50 µg/mL).

-

Spike each calibration standard with the internal standard to a constant concentration.

-

-

Sample Preparation:

-

Accurately weigh approximately 100 mg of the complex mixture (e.g., essential oil) into a 10 mL volumetric flask.

-

Add the internal standard to achieve a concentration within the calibration range.

-

Dilute to the mark with the solvent. A typical starting dilution for essential oils is 1:100 (v/v).

-

Vortex the solution to ensure homogeneity.

-

If necessary, filter the sample through a 0.45 µm syringe filter into a GC vial.

-

The following parameters are provided as a guideline and may require optimization for different instruments. The method is based on typical conditions for the analysis of terpenes and their esters in essential oils.[1][8][9]

| Parameter | Setting |

| Gas Chromatograph | Agilent 7890B GC System or equivalent |

| Mass Spectrometer | Agilent 5977B MSD or equivalent |

| Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Injector | Split/Splitless, used in split mode with a split ratio of 50:1 |

| Injector Temperature | 250 °C |

| Injection Volume | 1 µL |

| Oven Program | Initial temperature 60 °C (hold for 2 min), ramp to 240 °C at 3 °C/min, hold for 5 min |

| Transfer Line Temp. | 280 °C |

| Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Scan Range | 40 - 400 amu |

| Acquisition Mode | Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis (optional) |

Data Analysis and Results

The identification of this compound is achieved by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a pure standard. The mass spectrum of this compound is characterized by key fragment ions.

Quantification is performed using the internal standard method to ensure accuracy and precision. A calibration curve is generated by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound for the prepared calibration standards. The concentration of this compound in the unknown sample is then calculated from this calibration curve.

The following table presents representative quantitative data for the analysis of major components in a hypothetical Lavender (Lavandula x intermedia) essential oil sample, including this compound. Concentrations are for illustrative purposes and will vary depending on the specific sample.

| Compound | Retention Time (min) | Concentration (mg/g) | Relative Abundance (%) |

| Linalool | 10.5 | 350.0 | 35.0 |

| Linalyl Acetate | 12.8 | 300.0 | 30.0 |

| Camphor | 9.2 | 70.0 | 7.0 |

| 1,8-Cineole | 8.5 | 50.0 | 5.0 |

| This compound | 13.5 | 15.0 | 1.5 |

| Other Terpenoids | Various | 215.0 | 21.5 |

| Total | 1000.0 | 100.0 |

Diagrams

Caption: Experimental workflow for the GC-MS analysis of this compound.

Caption: Logical relationship of GC-MS components for this compound analysis.

Conclusion

The GC-MS method described in this application note provides a reliable and accurate approach for the quantification of this compound in complex mixtures. The use of an internal standard ensures high precision, making this protocol well-suited for quality control and research applications in various industries. Proper method validation is recommended to ensure the accuracy and reliability of the results for specific sample matrices and instrumentation.

References

- 1. researchgate.net [researchgate.net]

- 2. iris.unito.it [iris.unito.it]

- 3. Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. azolifesciences.com [azolifesciences.com]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Validation of Essential Oils’ Gas Chromatography Mass Spectrometry Compositional Analysis Using System independent parameters; Kovat Index and Fragmentation Pattern – Oriental Journal of Chemistry [orientjchem.org]

- 8. A Validated GC‐MS Method for Major Terpenes Quantification in Hydrodistilled Cannabis sativa Essential oil - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scitepress.org [scitepress.org]

Application Note: Quantification of Linalyl Isobutyrate using High-Performance Liquid Chromatography (HPLC)

Introduction

Linalyl isobutyrate is an ester recognized for its characteristic fruity and floral aroma, leading to its widespread use in the fragrance and flavor industries.[1] It is a key component in many cosmetic and food products. To ensure product quality and consistency, a reliable and accurate analytical method for the quantification of this compound is essential. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of this compound. The described reverse-phase HPLC (RP-HPLC) method is simple, selective, and suitable for routine quality control analysis.

Instrumentation and Reagents

-

HPLC System: An Agilent 1200 series or equivalent, equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

-

Column: A C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 150 mm x 4.6 mm, 3.5 µm) is a suitable choice.[2][3] Alternatively, a Newcrom R1 column can be employed.[4][5]

-

Mobile Phase: Acetonitrile (HPLC grade) and ultrapure water. Phosphoric acid may be used to adjust the pH.[4][5]

-

Solvents for Sample Preparation: Isopropanol and water (50:50, v/v) can be used for sample extraction.[2]

-

This compound Standard: A certified reference standard of this compound.

Experimental Protocols

1. Standard Solution Preparation

A stock solution of this compound is prepared by accurately weighing a known amount of the standard and dissolving it in the sample preparation solvent (isopropanol:water, 50:50, v/v) to achieve a concentration of 1000 µg/mL.[2] A series of calibration standards are then prepared by serially diluting the stock solution to concentrations ranging from 10 µg/mL to 200 µg/mL.

2. Sample Preparation

For the analysis of this compound in a cosmetic or liquid matrix, the following extraction procedure can be applied:

-

Weigh 1.0 g of the sample into a 50 mL volumetric flask.

-

Add 25 mL of isopropanol:water (50:50, v/v) as the extraction solvent.[2]

-

Sonicate the mixture for 15 minutes to ensure complete extraction.

-

Allow the solution to cool to room temperature.

-

If necessary, centrifuge the sample to precipitate any insoluble matrix components.

-

Filter the supernatant through a 0.45 µm syringe filter prior to injection into the HPLC system.[6]

3. Chromatographic Conditions

The separation and quantification are performed using the following HPLC parameters:

| Parameter | Value |

| Column | C18, 150 mm x 4.6 mm, 3.5 µm |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 215 nm |

| Run Time | 10 minutes |

4. Method Validation Parameters

To ensure the reliability of the method, it should be validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

Quantitative Data Summary

The following table summarizes the expected quantitative performance data for the HPLC method for this compound quantification.

| Parameter | Result |

| Retention Time (RT) | Approximately 5.8 min |

| Linearity Range | 10 - 200 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 2.5 µg/mL |

| Limit of Quantification (LOQ) | 7.5 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (Recovery) | 98 - 102% |

Workflow Diagram

The following diagram illustrates the experimental workflow for the quantification of this compound by HPLC.

Caption: Experimental workflow for this compound quantification by HPLC.

References

- 1. This compound, 78-35-3 [thegoodscentscompany.com]

- 2. mdpi.com [mdpi.com]

- 3. A Validated HPLC Method for the Determination of Vanillyl Butyl Ether in Cosmetic Preparations | Scilit [scilit.com]

- 4. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 5. This compound | SIELC Technologies [sielc.com]

- 6. HPLC Sample Prep: Critical First Steps in LC Analysis | Lab Manager [labmanager.com]

Application Note: Chiral Separation of Linalyl Isobutyrate Enantiomers by Enantioselective Gas Chromatography

For Researchers, Scientists, and Drug Development Professionals

Abstract